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Abstract: This document provides detailed application notes and protocols for the use of

lactonic sophorolipid as a natural emulsifier in food formulations. It is intended for

researchers, scientists, and professionals in the field of food science and drug development.

These notes cover the physicochemical properties, emulsification performance, and stability of

lactonic sophorolipids. Detailed experimental protocols for the preparation and

characterization of oil-in-water emulsions are provided, along with a summary of key

quantitative data.

Introduction
Sophorolipids are microbially-produced glycolipid biosurfactants that have garnered significant

interest as natural alternatives to synthetic surfactants in the food industry.[1] They are

produced by various non-pathogenic yeast species, most notably Starmerella bombicola.[2][3]

Sophorolipids exist in two main forms: an acidic form and a lactonic form.[2] The lactonic form,

in which the carboxylic acid group of the fatty acid tail is esterified to the sophorose head, is

more hydrophobic and possesses excellent surface activity, making it a particularly effective

emulsifier.[2][4] Due to their biodegradable and non-toxic nature, lactonic sophorolipids are

promising clean-label ingredients for creating stable oil-in-water emulsions in a variety of food

products.[1]

Physicochemical Properties and Emulsification
Performance
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Lactonic sophorolipids exhibit superior surface activity compared to their acidic counterparts.

[2] Their amphiphilic structure, consisting of a hydrophilic sophorose head and a hydrophobic

fatty acid tail, allows them to reduce the interfacial tension between oil and water, facilitating

the formation and stabilization of emulsions.[2]

Key Performance Metrics
The emulsifying performance of lactonic sophorolipids can be quantified by several

parameters, including the Emulsification Index (E24), Critical Micelle Concentration (CMC), and

Hydrophilic-Lipophilic Balance (HLB). A lower CMC value indicates a more efficient surfactant,

as less is needed to achieve significant surface tension reduction.[5] The HLB value provides

an indication of the surfactant's affinity for oil or water and its suitability for creating oil-in-water

(O/W) or water-in-oil (W/O) emulsions.

The following table summarizes the quantitative data on the emulsifying properties of lactonic
sophorolipids from various studies.
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Parameter Value Oil Phase
Sophorolipid
Source

Reference

Emulsification

Index (E24)
85% Crude Oil

Candida

tropicalis RA1
[6]

98% (stable for

168h)
Not specified

Rhodotorula

babjevae YS3
[6]

45.90% - 68.50% Cosmetic Oils

Starmerella

bombicola ATCC

22214

[7]

Critical Micelle

Concentration

(CMC)

0.5% -
Candida

tropicalis RA1
[6]

46.4 mg/L -
Candida sp.

NRRL Y-27208
[6]

Higher than

acidic form
-

General

observation
[2][5]

Hydrophilic-

Lipophilic

Balance (HLB)

~6 -
High lactonic

sophorolipid
Not directly cited

Surface Tension

Reduction
to 30 mN/m -

Candida

tropicalis RA1
[6]

to 33.0 ± 0.3

mN/m
-

Starmerella

bombicola ATCC

22214

[7]

Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of oil-in-

water emulsions using lactonic sophorolipid.

Protocol for Preparation of Oil-in-Water (O/W) Emulsion
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Objective: To prepare a stable oil-in-water emulsion using lactonic sophorolipid as the

primary emulsifier.

Materials:

Lactonic sophorolipid

Food-grade vegetable oil (e.g., sunflower oil, olive oil, soybean oil)

Distilled or deionized water

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Beakers and magnetic stirrer

Procedure:

Preparation of the Aqueous Phase:

Disperse the desired concentration of lactonic sophorolipid (e.g., 0.1% - 2.0% w/w) in

distilled water.

Gently heat the mixture to 40-50°C while stirring to ensure complete dissolution of the

sophorolipid.

Preparation of the Oil Phase:

Measure the desired amount of vegetable oil (e.g., 10% - 40% w/w of the total emulsion

weight).

Pre-emulsification:

Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic

stirrer.

Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

Homogenization:
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Transfer the pre-emulsion to a high-shear homogenizer.

Homogenize the mixture at a specified speed and duration (e.g., 5,000 - 10,000 rpm for 5-

10 minutes for a rotor-stator homogenizer). The exact parameters will depend on the

equipment and desired droplet size.

Cooling and Storage:

Cool the resulting emulsion to room temperature.

Store the emulsion in a sealed container for further analysis.

Protocol for Determination of Emulsification Index (E24)
Objective: To assess the emulsifying ability of lactonic sophorolipid by measuring the stability

of an emulsion after 24 hours.

Materials:

Prepared oil-in-water emulsion

Graduated test tubes with stoppers

Vortex mixer

Procedure:

Transfer a known volume (e.g., 10 mL) of the prepared emulsion into a graduated test tube.

Vortex the tube at high speed for 2 minutes to ensure thorough mixing.

Allow the tube to stand undisturbed at room temperature for 24 hours.

After 24 hours, measure the height of the emulsified layer and the total height of the liquid in

the tube.

Calculate the Emulsification Index (E24) using the following formula:

E24 (%) = (Height of emulsified layer / Total height of liquid) x 100
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Protocol for Emulsion Stability Analysis: Particle Size
and Zeta Potential
Objective: To characterize the physical stability of the emulsion by measuring the droplet size

distribution and surface charge over time.

Materials:

Prepared oil-in-water emulsion

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Cuvettes for the DLS instrument

Distilled water for dilution (if necessary)

Procedure:

Sample Preparation:

Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 7, 14, and 30

days) of storage under controlled conditions (e.g., 4°C and 25°C), take an aliquot of the

emulsion.

If required by the instrument, dilute the emulsion sample with distilled water to an

appropriate concentration for DLS analysis. Ensure the dilution does not significantly alter

the emulsion structure.

Particle Size Measurement:

Transfer the diluted sample into a suitable cuvette.

Place the cuvette in the DLS instrument and perform the particle size measurement

according to the manufacturer's instructions.

Record the mean droplet diameter and the polydispersity index (PDI). A lower PDI

indicates a more uniform droplet size distribution.
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Zeta Potential Measurement:

Transfer the diluted sample into a specific folded capillary cell for zeta potential

measurement.[8]

Place the cell in the instrument and measure the electrophoretic mobility.[8]

The instrument will calculate the zeta potential based on the electrophoretic mobility. A

higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic

repulsion between droplets and, therefore, higher stability.[9]

Data Analysis:

Compare the changes in mean droplet diameter, PDI, and zeta potential over the storage

period. Significant changes in these parameters indicate emulsion instability (e.g.,

coalescence, flocculation, or creaming).[10]

Visualizations
The following diagrams illustrate the experimental workflow for evaluating lactonic
sophorolipid as a food emulsifier and the mechanism by which it stabilizes an oil-in-water

emulsion.
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Caption: Experimental workflow for preparing and evaluating oil-in-water emulsions stabilized

by lactonic sophorolipid.
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Caption: Mechanism of oil-in-water emulsion stabilization by lactonic sophorolipid at the oil-

water interface.

Conclusion
Lactonic sophorolipids are highly effective natural emulsifiers for food applications. Their

ability to form stable oil-in-water emulsions, coupled with their biodegradability and non-toxic

profile, makes them a valuable ingredient for clean-label food formulations. The protocols

provided in this document offer a framework for researchers and formulators to evaluate and

utilize lactonic sophorolipids in the development of new and improved food products. Further

research should focus on optimizing formulations with various food-grade oils and exploring the

impact of processing conditions on emulsion stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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